3-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine
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Overview
Description
3-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with bromine, trifluoromethyl, and azetidine groups The presence of the imidazole moiety adds to its chemical versatility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the bromine and trifluoromethyl groups through electrophilic aromatic substitution reactions. The azetidine and imidazole moieties are then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under basic conditions.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: The corresponding hydrogen-substituted pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of imidazole-containing molecules with biological targets. It can also serve as a probe to investigate enzyme mechanisms.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore for the development of new drugs. Its imidazole moiety is known for its biological activity, including antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting enzyme activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-3-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine
- 3-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine
Uniqueness
The unique combination of the bromine, trifluoromethyl, and azetidine groups in 3-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine sets it apart from similar compounds. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H14BrF3N4 |
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Molecular Weight |
375.19 g/mol |
IUPAC Name |
3-bromo-2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C14H14BrF3N4/c1-9-19-2-3-21(9)6-10-7-22(8-10)13-12(15)4-11(5-20-13)14(16,17)18/h2-5,10H,6-8H2,1H3 |
InChI Key |
TUOHYYUARGDQEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C3=C(C=C(C=N3)C(F)(F)F)Br |
Origin of Product |
United States |
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